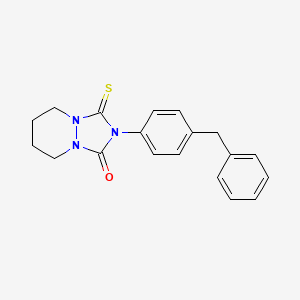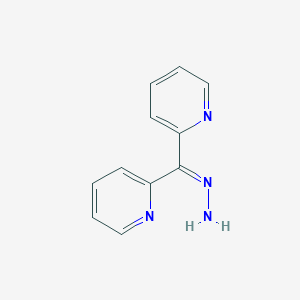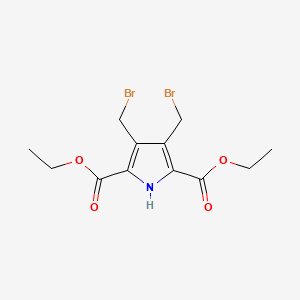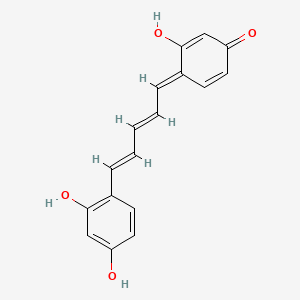
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one typically involves the reaction of 2,4-dihydroxybenzaldehyde with appropriate dienylidene precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoid derivatives.
Wissenschaftliche Forschungsanwendungen
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of natural dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to other flavonoids.
Eigenschaften
CAS-Nummer |
73806-35-6 |
|---|---|
Molekularformel |
C17H14O4 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
(4E)-4-[(2E,4E)-5-(2,4-dihydroxyphenyl)penta-2,4-dienylidene]-3-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C17H14O4/c18-14-8-6-12(16(20)10-14)4-2-1-3-5-13-7-9-15(19)11-17(13)21/h1-11,18,20-21H/b3-1+,4-2+,13-5+ |
InChI-Schlüssel |
DVMBJMXACBGIRX-LVROWTHVSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1O)O)/C=C/C=C/C=C/2\C=CC(=O)C=C2O |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)C=CC=CC=C2C=CC(=O)C=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


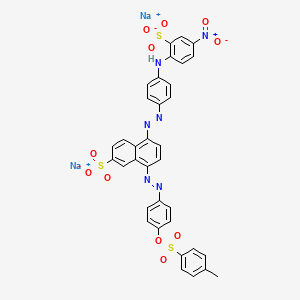
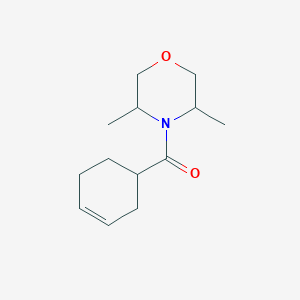
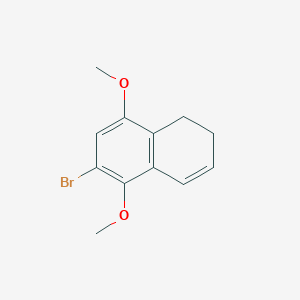

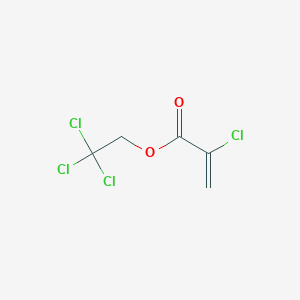

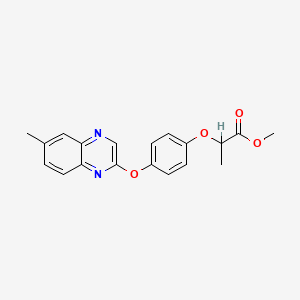
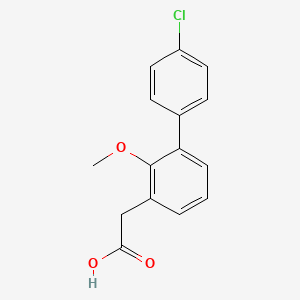
![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)

